molecular formula C12H24N2O3 B1380333 Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate CAS No. 1540400-20-1

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate

Cat. No.: B1380333
CAS No.: 1540400-20-1
M. Wt: 244.33 g/mol
InChI Key: DKCGLPPPLGQKNF-UHFFFAOYSA-N
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Description

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate is a synthetic molecule that has garnered significant attention in scientific research and applications. This compound, also known as Boc-MMAF, has a molecular formula of C12H24N2O3 and a molecular weight of 244.33 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with methyl(morpholin-2-ylmethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Triethylamine in dichloromethane or sodium hydride in tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate
  • Tert-butyl N-[(2R)-morpholin-2-ylmethyl]carbamate
  • Methyl 2-nitrophenylacetic acid derivatives

Uniqueness

Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its tert-butyl ester group provides stability, while the morpholine ring enhances its solubility and interaction with biological targets.

Properties

IUPAC Name

tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)9-14(4)8-10-7-13-5-6-16-10/h10,13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCGLPPPLGQKNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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